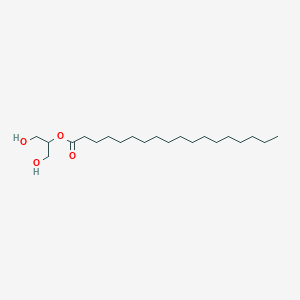

2-Monostearin

描述

属性

IUPAC Name |

1,3-dihydroxypropan-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEMORVAKMFKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873440 | |

| Record name | 2-Monostearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-61-4 | |

| Record name | 2-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Stearoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Monostearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK4W723ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Monostearin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Monostearin (also known as 2-stearoylglycerol or β-Monostearin).[1][2] A key monoacylglycerol, this compound, is utilized across the pharmaceutical, cosmetic, and food industries for its emulsifying and stabilizing characteristics.[3][4][5] This document details its chemical and physical attributes, outlines standard experimental protocols for its characterization, and illustrates key logical and experimental workflows relevant to its application in research and development.

Core Physicochemical Properties

This compound is a 2-monoglyceride where the stearoyl (octadecanoyl) acyl group is attached to the central carbon of the glycerol (B35011) backbone.[1] Its distinct molecular structure imparts specific properties that are crucial for its function in various formulations.

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dihydroxypropan-2-yl octadecanoate | [1] |

| Synonyms | 2-Stearoylglycerol, β-Monostearin, Glyceryl 2-stearate | [1] |

| CAS Number | 621-61-4 | [1] |

| Molecular Formula | C₂₁H₄₂O₄ | [1][5] |

| Molecular Weight | 358.56 g/mol | [3][5] |

| Physical State | White or yellowish waxy solid | [3][4] |

| Melting Point | 56-58 °C (Commercial Grade Monostearin) | [3] |

| 78-81 °C (for 1-Monostearin isomer) | [5][6] | |

| Boiling Point | ~410.96 °C (rough estimate) | [3][5] |

| Density | 0.97 g/cm³ | [3][7] |

| Solubility | - Insoluble in water.[4][7][8] - Dispersible in hot water with agitation.[3][4] - Soluble in hot organic solvents (e.g., ethanol, benzene, acetone).[3][4][5] | [3][4][5][7][8] |

| Hydrophilic-Lipophilic Balance (HLB) | 3.8 | [3] |

Note: Some properties, particularly melting point, can vary depending on the purity and the specific isomeric form (1-monostearin vs. This compound). Commercial products are often a mixture.[5]

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate characterization of this compound. The following sections describe standard protocols for determining its primary physicochemical properties.

The melting point is a crucial indicator of purity.[9] The capillary method is a standard pharmacopeial technique for its determination.[10]

Objective: To determine the melting point range of a solid this compound sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the this compound sample is crystalline or coarse, gently grind it into a fine, uniform powder using a clean mortar and pestle.[10]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample.[11] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[11] To ensure tight packing, drop the capillary tube, sealed-end down, several times through a long glass tube onto the benchtop.[11] The final packed sample height should be 2-3 mm.[11]

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (e.g., 10-20 °C/min) to get an estimate.[12]

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.[12]

-

Begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[9][11]

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid becomes visible. This is the start of the melting range.[11]

-

Record the temperature at which the entire sample has completely transformed into a clear liquid. This is the end of the melting range.[9][11]

-

A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[9] Impurities tend to lower and broaden the melting range.[9]

-

HPLC is a powerful technique for separating and quantifying monoglycerides (B3428702), diglycerides, triglycerides, and free fatty acids, thereby determining the purity of a this compound sample.[13][14]

Objective: To quantify the this compound content and identify impurities in a sample.

Instrumentation & Reagents:

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for non-UV absorbing lipids).

-

Column: Styrene-divinylbenzene copolymer column or a C18 reverse-phase column.[14]

-

Mobile Phase: A suitable organic solvent system. For size-exclusion chromatography, tetrahydrofuran (B95107) can be used.[14] For reverse-phase, a gradient of solvents like methanol, acetonitrile, and a tetrahydrofuran aqueous solution may be employed.[14]

-

This compound reference standard of known purity.

-

Solvents for sample preparation (e.g., chloroform, methanol/acetonitrile mixture).[13][14]

Procedure:

-

Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the this compound test sample and dissolve it in the same solvent used for the standard to achieve a concentration within the calibration range. Gentle heating may be required for complete dissolution.[14]

-

Chromatographic Conditions:

-

Set up the HPLC system with the chosen column and mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Typical flow rates might be around 1.0 mL/min, but this should be optimized based on the column dimensions and particle size.[15]

-

Set the detector parameters (e.g., temperature for RID or drift tube temperature for ELSD).

-

-

Analysis:

-

Inject equal volumes of the standard solutions and the sample solution into the chromatograph.[15]

-

Record the resulting chromatograms. The components will elute in order of their size (for SEC) or polarity (for reverse-phase), with triglycerides, diglycerides, and monoglycerides typically separating into distinct peaks.[14]

-

-

Quantification:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve. Purity is expressed as a weight percentage.

-

Visualizations: Workflows and Relationships

Visual diagrams are essential for comprehending complex processes and relationships. The following diagrams, rendered using the DOT language, illustrate a typical experimental workflow and the factors influencing this compound stability.

Caption: Workflow for Purity Determination of this compound by HPLC.

Caption: Key factors influencing the polymorphic stability of this compound.[16][17]

References

- 1. This compound | C21H42O4 | CID 79075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. GLYCERINE MONOSTEARATE E471 - Ataman Kimya [atamanchemicals.com]

- 6. Monostearin | 123-94-4 [chemicalbook.com]

- 7. ez.restek.com [ez.restek.com]

- 8. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Glyceryl Monostearate [drugfuture.com]

- 14. CN114152699B - Method for measuring content of glyceryl monostearate in pramestrne cream - Google Patents [patents.google.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. Nature and dynamics of monostearin phase transitions in water: stability and the sub-α-gel phase - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-Monostearin structure and chemical formula

An In-depth Technical Guide to 2-Monostearin

This guide provides a comprehensive overview of this compound, also known as 2-stearoylglycerol, covering its chemical structure, formula, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a visualization of its metabolic context.

Chemical Structure and Formula

This compound is a monoglyceride where a stearic acid molecule is esterified at the second position (sn-2) of the glycerol (B35011) backbone.[1][2]

-

IUPAC Name: 1,3-dihydroxypropan-2-yl octadecanoate[1]

-

Synonyms: 2-Stearoylglycerol, β-Monostearin, Glyceryl 2-stearate, 2-Octadecanoylglycerol[2][3][4]

The structure consists of a central glycerol molecule with a long-chain saturated fatty acid, stearic acid, attached via an ester bond at the C2 position. The C1 and C3 positions of the glycerol molecule have free hydroxyl groups.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 358.56 g/mol | [2][4] |

| Melting Point | 74-75 °C | [2] |

| Boiling Point | 485.7 ± 25.0 °C (Predicted) | [2] |

| Density | 0.958 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; soluble in hot oils and organic solvents like chloroform (B151607) and methanol (B129727) (slightly).[5] | [2][5] |

| Physical State | Solid, white to off-white in color. | [1][2] |

| CAS Number | 621-61-4 | [1] |

Experimental Protocols

Synthesis of this compound

High-purity this compound is challenging to synthesize due to the thermodynamic favorability of the 1- and 3-positions for esterification and acyl migration. Common methods include:

a) Enzymatic Esterification (Lipase-catalyzed)

This method offers high regioselectivity for the sn-2 position, leading to higher purity of this compound.

-

Materials: Stearic acid, glycerol, immobilized lipase (B570770) (e.g., Candida antarctica lipase B - Novozym 435), and an organic solvent (e.g., acetone).

-

Procedure:

-

Dissolve stearic acid and glycerol in acetone (B3395972) in a suitable reactor. A molar ratio of glycerol to fatty acid of 4:1 is often used to favor monoglyceride formation.

-

Add immobilized lipase to the mixture (e.g., 5% by weight of the fatty acid).

-

Maintain the reaction at a controlled temperature (e.g., 60°C) with constant stirring for several hours (e.g., 8-24 hours) to reach equilibrium.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, remove the immobilized enzyme by filtration.

-

Evaporate the solvent under reduced pressure.

-

The resulting product, rich in this compound, can be further purified by removing unreacted fatty acids with a mild alkali wash, followed by crystallization to achieve high purity (>99%).

-

b) Chemical Glycerolysis

This is a common industrial method but typically results in a mixture of 1- and 2-monoglycerides, as well as di- and triglycerides.

-

Materials: Triglycerides (from fats and oils), glycerol, and a catalyst (e.g., sodium hydroxide, calcium hydroxide).

-

Procedure:

-

Heat a mixture of triglycerides and glycerol to high temperatures (220-250°C) under a nitrogen atmosphere.

-

Introduce an inorganic catalyst to facilitate the transesterification reaction.

-

The reaction is typically carried out for a set period, after which the catalyst is neutralized.

-

The resulting product is a mixture of mono-, di-, and triglycerides.

-

High-purity monoglycerides (B3428702) can be obtained through molecular distillation.

-

Analytical Methods

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of monoglycerides.

-

Derivatization: Due to their low volatility, monoglycerides are typically derivatized before GC analysis. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

GC Column: A non-polar or medium-polarity capillary column is suitable for separating the TMS-derivatized monoglycerides.

-

Temperature Program: A temperature gradient is used to elute the compounds, starting from a lower temperature and ramping up to a higher temperature.

-

Mass Spectrometry: The mass spectrometer is used for detection and identification. The fragmentation pattern of the derivatized this compound can be used for its unambiguous identification.

b) High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound.

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile (B52724) or methanol) and water is typically employed.

-

Detection: As monoglycerides lack a strong chromophore, UV detection at low wavelengths (around 200-210 nm) can be used, but sensitivity may be limited. Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) provides better sensitivity and specificity.

Metabolic Pathway: Lipolysis

This compound is an intermediate in the metabolic pathway of lipolysis, the breakdown of triglycerides.[6][7] This process mobilizes stored energy in the form of fatty acids and glycerol.[6]

References

- 1. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Process for preparing high-purity monostearin (1993) | Duanwu Zhou | 5 Citations [scispace.com]

- 5. diglib.tugraz.at [diglib.tugraz.at]

- 6. Lipolysis - Wikipedia [en.wikipedia.org]

- 7. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Role of 2-Monoglycerides in Lipid Metabolism

Abstract: 2-Monoglycerides (2-MGs), or 2-monoacylglycerols (2-MAGs), are pivotal intermediates in lipid metabolism, playing a central role that extends far beyond their function as simple breakdown products of dietary fats. Formed predominantly from the hydrolysis of triglycerides in the intestinal lumen, 2-MGs are critical substrates for the resynthesis of triglycerides within enterocytes via the monoacylglycerol pathway, a primary route for fat absorption. Beyond this canonical role, specific 2-MG species, such as 2-arachidonoylglycerol (B1664049) (2-AG) and 2-oleoylglycerol (2-OG), have emerged as potent signaling molecules. 2-AG is the most abundant endocannabinoid in the central nervous system, modulating neurotransmitter release, while 2-OG acts as an agonist for G-protein coupled receptors like GPR119, influencing incretin (B1656795) hormone secretion. This guide provides a comprehensive overview of the multifaceted biological roles of 2-MGs, detailing their involvement in metabolic pathways and cellular signaling. It includes quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a technical resource for professionals in research and drug development.

Core Role in Intestinal Lipid Digestion and Absorption

The digestion of dietary triglycerides, which constitute the bulk of dietary fat, begins with emulsification by bile acids in the small intestine.[1] Pancreatic lipase (B570770) then hydrolyzes these triglycerides, specifically cleaving fatty acids at the sn-1 and sn-3 positions. This enzymatic action results in the generation of two free fatty acids and one 2-monoglyceride.[1] These products, along with bile acids and other lipids, form mixed micelles, which facilitate their transport to the surface of intestinal epithelial cells (enterocytes) for absorption.[1]

Once inside the enterocyte, the absorbed 2-MGs and free fatty acids are transported to the endoplasmic reticulum for the resynthesis of triglycerides.[1] This process is a cornerstone of dietary fat assimilation and is known as the monoacylglycerol pathway .

The Monoacylglycerol Pathway of Triglyceride Resynthesis

The monoacylglycerol pathway is the predominant route for triglyceride synthesis in enterocytes following a meal, accounting for up to 75% of total triglyceride formation.[2] This pathway involves two sequential acylation steps catalyzed by specific acyltransferase enzymes:

-

Monoacylglycerol Acyltransferase (MGAT): This enzyme catalyzes the acylation of a 2-monoglyceride with a fatty acyl-CoA to form a 1,2-diacylglycerol (DAG).[3][4]

-

Diacylglycerol Acyltransferase (DGAT): This enzyme adds a second fatty acyl-CoA to the DAG molecule, completing the synthesis of a triacylglycerol (TAG).[4]

The newly synthesized triglycerides are then packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system and eventually enter the bloodstream for distribution throughout the body.[2] Studies using doubly labeled monoglycerides (B3428702) in human subjects have confirmed that the 2-monoglyceride molecule is largely absorbed intact and re-esterified, highlighting the efficiency and importance of this pathway.[5][6][7]

Signaling Roles of Specific 2-Monoglycerides

Beyond their structural role in triglyceride metabolism, certain 2-MG species function as critical signaling molecules, regulating a diverse array of physiological processes.

2-Arachidonoylglycerol (2-AG): An Endocannabinoid

2-Arachidonoylglycerol (2-AG) is the most abundant endogenous cannabinoid (endocannabinoid) found in the brain and peripheral tissues.[8][9] It functions as a full agonist for cannabinoid receptors CB1 and CB2.[10] 2-AG is synthesized "on-demand" from membrane phospholipids (B1166683) in postsynaptic neurons in response to an influx of calcium.[11] The primary synthesis pathway involves the sequential action of phospholipase C (PLC), which generates diacylglycerol (DAG), and diacylglycerol lipase (DAGL), which hydrolyzes DAG to 2-AG.[8][11]

Once synthesized, 2-AG is released from the postsynaptic neuron and travels backward across the synapse (retrograde signaling) to activate presynaptic CB1 receptors.[10][11] This activation inhibits neurotransmitter release, thereby modulating synaptic plasticity.[10] The signaling action of 2-AG is terminated by its degradation, primarily by the presynaptic enzyme monoacylglycerol lipase (MAGL), which hydrolyzes it into arachidonic acid and glycerol.[8] This signaling system is crucial for regulating emotion, cognition, pain sensation, and stress adaptation.[9][10]

References

- 1. Absorption of Lipids [vivo.colostate.edu]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The monoglyceride pathway of fat absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI - The Monoglyceride Pathway of Fat Absorption in Man [jci.org]

- 8. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

2-Monostearin: A Potential Biomarker in Metabolic Studies - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. 2-Monostearin (2-stearoylglycerol), a monoacylglycerol containing stearic acid, is emerging as a potential biomarker in this context. This technical guide provides a comprehensive overview of the role of this compound in metabolic studies, detailing its metabolic pathways, proposing experimental protocols for its quantification, and exploring its potential as a clinical biomarker.

Introduction to this compound

This compound, also known as 2-stearoylglycerol, is a 2-monoglyceride where the acyl group is the saturated fatty acid, stearic acid. It is an intermediate in lipid metabolism and is present in various tissues and biological fluids. While research has extensively focused on other monoacylglycerols like 2-arachidonoylglycerol (B1664049) (2-AG) for their role in endocannabinoid signaling, the specific functions of this compound in metabolic regulation are less understood. However, emerging evidence suggests its potential involvement in pathways related to insulin (B600854) resistance and lipid metabolism.

Metabolic Pathways of this compound

The synthesis and degradation of this compound are integrated within the broader glycerolipid metabolism pathway.

2.1. Synthesis of this compound

This compound can be synthesized through several pathways:

-

Hydrolysis of Diacylglycerols (DAGs): The primary route for the synthesis of 2-acylglycerols is the hydrolysis of diacylglycerols containing stearic acid at the sn-2 position by diacylglycerol lipases (DAGL).

-

Dephosphorylation of Lysophosphatidic Acid (LPA): 2-stearoyl-lysophosphatidic acid can be dephosphorylated to form this compound.

-

Sequential Action of Phospholipase A1 (PLA1) and Lysophospholipase C (lyso-PLC): This pathway involves the cleavage of a fatty acid from a phospholipid by PLA1, followed by the action of lyso-PLC to produce this compound.

2.2. Degradation of this compound

The primary enzyme responsible for the breakdown of 2-acylglycerols is monoacylglycerol lipase (B570770) (MAGL). MAGL hydrolyzes this compound into stearic acid and glycerol. Other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12), may also contribute to its degradation.

Below is a diagram illustrating the core synthesis and degradation pathway of this compound.

This compound as a Biomarker in Metabolic Diseases

While direct quantitative data for this compound in large clinical cohorts with metabolic diseases is currently limited, the rationale for its investigation as a biomarker is compelling due to its relationship with key metabolic pathways.

3.1. Potential Association with Insulin Resistance

Insulin resistance is a hallmark of type 2 diabetes and obesity. The accumulation of certain lipid species, such as diacylglycerols and ceramides, in tissues like skeletal muscle and liver is known to impair insulin signaling. Given that this compound is a product of DAG hydrolysis, its levels may reflect alterations in DAG metabolism that contribute to insulin resistance.

3.2. Role in Adipocyte Differentiation and Function

Adipose tissue plays a central role in energy homeostasis. The differentiation of pre-adipocytes into mature adipocytes is a tightly regulated process involving various transcription factors and signaling molecules. While the specific role of this compound in adipogenesis is not well-defined, other glycerolipids are known to influence this process. Further research is needed to elucidate how this compound may impact adipocyte function and contribute to the pathophysiology of obesity.

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound in biological samples is essential for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and specificity.

4.1. Sample Collection and Preparation

Proper sample handling is critical to prevent the degradation of this compound.

Table 1: Sample Collection and Initial Processing

| Step | Procedure | Rationale |

| 1. Blood Collection | Collect whole blood in EDTA-containing tubes. | EDTA prevents coagulation. |

| 2. Plasma Separation | Centrifuge at 1,500 x g for 15 minutes at 4°C. | To separate plasma from blood cells. |

| 3. Storage | Immediately freeze plasma samples at -80°C. | To minimize enzymatic degradation of lipids. |

4.2. Lipid Extraction

Several methods can be used for lipid extraction from plasma. The Folch and Bligh-Dyer methods are classic approaches, while newer methods like methyl-tert-butyl ether (MTBE) extraction offer advantages in terms of safety and efficiency.

Table 2: MTBE Lipid Extraction Protocol

| Step | Procedure | Reagents |

| 1. Sample Preparation | Thaw plasma on ice. Add an internal standard (e.g., 2-oleoylglycerol-d5). | Human Plasma, Internal Standard Solution |

| 2. Extraction | Add methanol, then MTBE. Vortex thoroughly. | Methanol, MTBE |

| 3. Phase Separation | Add water to induce phase separation. Vortex and centrifuge. | Water |

| 4. Collection | Collect the upper organic phase containing the lipids. | |

| 5. Drying | Evaporate the solvent under a stream of nitrogen. | |

| 6. Reconstitution | Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis. | Acetonitrile/Isopropanol (1:1, v/v) |

The following diagram outlines the general workflow for lipid extraction and analysis.

4.3. LC-MS/MS Analysis

Table 3: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |

| Gradient | Start at 30% B, increase to 100% B over 10 min, hold for 5 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+NH4]+ |

| Product Ion (m/z) | Specific fragment ion for this compound |

Note: These parameters are illustrative and require optimization for specific instrumentation and applications.

Signaling Pathways Potentially Involving this compound

While specific signaling pathways for this compound are not well-elucidated, its structural similarity to other bioactive lipids suggests potential involvement in key metabolic signaling cascades.

5.1. Insulin Signaling Pathway

The accumulation of intracellular lipids can interfere with the insulin signaling cascade, leading to insulin resistance. Diacylglycerols (DAGs) are known to activate protein kinase C (PKC) isoforms, which can phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS). As a metabolite of DAG, this compound levels may be indicative of fluxes through this pathway.

The diagram below illustrates the potential point of influence of glycerolipid metabolism on insulin signaling.

Future Directions and Conclusion

This compound holds promise as a novel biomarker in metabolic studies, but further research is imperative. Future studies should focus on:

-

Quantitative Clinical Studies: Large-scale clinical studies are needed to establish the correlation between this compound levels and the presence and severity of metabolic diseases.

-

Method Validation: The development and validation of robust and standardized analytical methods for this compound quantification are essential for clinical translation.

-

Functional Studies: In vitro and in vivo studies are required to elucidate the precise molecular mechanisms by which this compound influences metabolic pathways and cellular functions.

Occurrence and Quantitative Distribution of 2-Stearoylglycerol

An in-depth analysis of the natural occurrence of 2-stearoylglycerol (2-SG) reveals its role as a significant endogenous lipid mediator across a diverse range of biological systems. This technical guide synthesizes current knowledge on the presence, concentration, and metabolic pathways of 2-SG, providing a resource for researchers, scientists, and professionals in drug development.

2-Stearoylglycerol is a monoacylglycerol that has been identified as an endogenous ligand of the cannabinoid receptors, although it binds with lower affinity than 2-arachidonoylglycerol (B1664049) (2-AG). Its presence has been confirmed in various mammalian tissues, where it is involved in lipid signaling and metabolism.

Quantitative data from various studies are summarized below, providing a comparative overview of 2-SG concentrations in different biological matrices.

| Biological Matrix | Species | Concentration | Notes |

| Brain | Mouse | 1.8 ± 0.2 nmol/g | Levels can be influenced by diet. |

| Brain | Rat | 23.9 ± 5.8 pmol/mg protein | Found to be a potent activator of TRPV4 channels. |

| Liver | Mouse | 1.1 ± 0.1 nmol/g | - |

| Adipose Tissue | Mouse | 0.9 ± 0.1 nmol/g | - |

| Small Intestine | Mouse | - | Identified as a product of fat digestion. |

| Pancreatic Islets | Mouse | - | Potentiates glucose-stimulated insulin (B600854) secretion. |

Metabolic Pathways of 2-Stearoylglycerol

The biosynthesis and degradation of 2-stearoylglycerol are intrinsically linked to the metabolic pathways of glycerolipids. The primary route for its formation is through the hydrolysis of triglycerides and diacylglycerols, while its degradation releases stearic acid and glycerol.

Caption: Biosynthesis and degradation of 2-Stearoylglycerol.

Experimental Protocols for 2-Stearoylglycerol Analysis

The accurate quantification of 2-stearoylglycerol in biological samples is critical for understanding its physiological roles. The following outlines a standard workflow for the extraction and analysis of 2-SG using liquid chromatography-mass spectrometry (LC-MS).

Lipid Extraction from Tissues

A common method for extracting lipids, including 2-SG, from tissue samples is the Folch method or variations thereof.

-

Homogenization: Tissue samples are homogenized in a chloroform/methanol mixture (2:1, v/v).

-

Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.

-

Lipid Collection: The lower organic phase, containing the lipids, is collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis.

Caption: Workflow for the extraction of 2-Stearoylglycerol.

Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 2-SG.

-

Chromatography: Reverse-phase chromatography is typically employed to separate 2-SG from other lipid species. A C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a modifier like formic acid or ammonium (B1175870) acetate.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used to ionize 2-SG. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For 2-SG, a common transition is the loss of the stearoyl group from the protonated molecule.

-

Internal Standard: A deuterated analog of 2-SG (e.g., 2-stearoyl-d5-glycerol) is typically used as an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.

Signaling and Biological Roles

While often overshadowed by 2-AG, 2-SG has been shown to exert biological effects, primarily through its interaction with cannabinoid receptors and other cellular targets.

Caption: Simplified signaling pathway of 2-Stearoylglycerol.

The continued investigation into the natural occurrence and biological functions of 2-stearoylglycerol will undoubtedly uncover new roles for this lipid mediator in health and disease, potentially opening new avenues for therapeutic intervention.

Understanding the isomeric forms of monostearin

An In-depth Technical Guide to the Isomeric Forms of Monostearin (B1671896)

Introduction

Monostearin, also known as glycerol (B35011) monostearate (GMS), is a monoglyceride resulting from the esterification of glycerol with stearic acid.[1] It is a versatile and widely used non-ionic amphiphilic compound, finding extensive application as an emulsifier in the food, cosmetic, and pharmaceutical industries.[2] Monostearin exists in two primary positional isomeric forms: 1-monostearin and 2-monostearin, which differ in the position of the stearoyl group on the glycerol backbone.[1] Additionally, 1-monostearin is chiral and exists as a pair of enantiomers.[3] Commercial GMS is typically a mixture of these isomers, along with smaller amounts of diglycerides and triglycerides.[2][4] Understanding the distinct properties and synthesis of each isomer is crucial for their targeted application in research and development. This guide provides a comprehensive overview of the isomeric forms of monostearin, their synthesis, characterization, and properties.

Chemical Structures and Properties

The two positional isomers of monostearin are 1-stearoyl-rac-glycerol (a racemic mixture of 1-stearoyl-sn-glycerol (B134734) and 3-stearoyl-sn-glycerol) and 2-stearoyl-glycerol. The position of the fatty acid chain significantly influences the molecule's physical properties, such as its melting point and crystalline structure.

Physicochemical Properties

The physical and chemical properties of the monostearin isomers are summarized in the table below. The melting point, in particular, shows a notable difference between the two isomers.

| Property | 1-Monostearin | This compound | Mixture |

| Synonyms | α-Monostearin, 1-Stearoyl-rac-glycerol, 2,3-Dihydroxypropyl stearate[5] | β-Monostearin, 2-Stearoylglycerol, 1,3-dihydroxypropan-2-yl octadecanoate[6] | Glycerol monostearate (GMS), Monostearin[3] |

| CAS Number | 123-94-4[3] | 621-61-4[3] | 31566-31-1[3] |

| Molecular Formula | C₂₁H₄₂O₄[5] | C₂₁H₄₂O₄[7] | C₂₁H₄₂O₄[3] |

| Molar Mass | 358.56 g/mol [5] | 358.56 g/mol [7] | 358.56 g/mol [3] |

| Appearance | White to off-white solid[5] | Solid[6] | White, odorless, sweet-tasting flaky powder[3] |

| Melting Point | 78-81 °C[5] | 73–74 °C[3] | 57–65 °C[3] |

| Solubility | Insoluble in water; soluble in hot organic solvents like ethanol (B145695) and acetone (B3395972).[8] | Data not readily available, but expected to be similar to 1-monostearin. | Insoluble in water; soluble in hot oils and organic solvents.[9] |

| HLB Value | ~3.8[8] | - | - |

Synthesis and Manufacturing

The commercial production of monostearin typically yields a mixture of 1- and 2-isomers, as well as di- and triglycerides. Specific laboratory methods are required to synthesize pure isomeric forms.

Industrial Production

The primary industrial method for producing glycerol monostearate is the glycerolysis of fats and oils (triglycerides) with glycerol at high temperatures (200-250°C) under alkaline catalysis.[1][3] Another common method is the direct esterification of glycerol with stearic acid.[10][11]

Laboratory Synthesis of Isomers

Selective synthesis of 1-monostearin or this compound requires the use of protective groups to ensure the acylation occurs at the desired hydroxyl group of the glycerol backbone.

Experimental Protocol: Synthesis of 1-Monostearin

-

Protection of Glycerol: React glycerol with acetone in the presence of an acid catalyst to form 1,2-O-isopropylideneglycerol (solketal), protecting the hydroxyl groups at the sn-1 and sn-2 positions.

-

Acylation: React the 1,2-O-isopropylideneglycerol with stearoyl chloride in the presence of a base (e.g., pyridine) to form 3-stearoyl-1,2-O-isopropylideneglycerol.

-

Deprotection: Remove the isopropylidene group by acid-catalyzed hydrolysis (e.g., using boric acid in an appropriate solvent) to yield 1-monostearin.[12]

-

Purification: The final product is purified using column chromatography or recrystallization.

Experimental Protocol: Synthesis of this compound

-

Protection of Glycerol: React glycerol with benzylidene bromide to form 1,3-O-benzylideneglycerol, protecting the hydroxyl groups at the sn-1 and sn-3 positions.[13]

-

Acylation: Acylate the remaining free hydroxyl group at the sn-2 position with stearoyl chloride.

-

Deprotection: Remove the benzylidene protecting group via catalytic hydrogenation to yield this compound.

-

Purification: The product is purified by chromatographic methods.

Characterization and Analysis

Distinguishing between the 1- and 2-isomers of monostearin requires analytical techniques that are sensitive to the positional differences of the stearoyl group.

Experimental Protocols for Characterization

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane (B92381):diethyl ether:acetic acid (e.g., 70:30:1 v/v/v). The 2-isomer is generally more polar and will have a lower Rf value than the 1-isomer.

-

Visualization: Staining with iodine vapor or a phosphomolybdic acid solution followed by heating.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Normal-phase (silica) or reverse-phase (C18) columns can be used.

-

Mobile Phase (Normal Phase): A gradient of hexane and isopropanol.

-

Mobile Phase (Reverse Phase): A gradient of acetonitrile/water.

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). Retention times will differ for the two isomers.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the glycerol backbone will show distinct chemical shifts and coupling patterns depending on the position of the ester linkage. The methine proton (CH) in the 2-position is particularly diagnostic.

-

¹³C NMR: The carbon atoms of the glycerol backbone will have different chemical shifts. For example, the C2 carbon will be significantly shifted downfield in this compound compared to 1-monostearin.[12]

-

-

Mass Spectrometry (MS):

-

Coupled with a chromatographic separation technique (GC-MS or LC-MS), MS can confirm the molecular weight (358.56 g/mol ).

-

Fragmentation patterns upon collision-induced dissociation (CID) can provide structural information to differentiate the isomers, although this can be challenging. Derivatization, such as silylation, can produce more diagnostic fragments.[14][15]

-

Applications and Biological Relevance

Glycerol monostearate is generally recognized as safe (GRAS) by the FDA for use in food.[1] It functions as a thickening, emulsifying, anti-caking, and preservative agent.[4] It is used to improve the texture of ice cream and whipped cream and as an anti-staling agent in bread.[4] In pharmaceuticals, it is used as a solidifier and control-release agent.[10]

While commercial applications typically use a mixture of isomers, the properties of the pure isomers can be important in specific contexts, such as in the formation of lipid nanoparticles or specific emulsion types for drug delivery.[5] For instance, this compound has been investigated as a biomarker for metabolic responses to certain carcinogens.[16] Naturally, monostearin occurs in the body as a product of fat breakdown by pancreatic lipase (B570770) and is present in low levels in some seed oils.[3]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]

- 3. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 4. GLYCEROL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 5. Monostearin | 123-94-4 [chemicalbook.com]

- 6. This compound | C21H42O4 | CID 79075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. larodan.com [larodan.com]

- 8. 1-Monostearin [chembk.com]

- 9. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GLYCERYL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound, 2TMS derivative [webbook.nist.gov]

- 15. Glycerol monostearate, 2TMS derivative [webbook.nist.gov]

- 16. This compound | 621-61-4 [chemicalbook.com]

The Dual Facets of 2-Monostearin: An In-depth Technical Guide to its Applications in Food Science and Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Monostearin, a monoacylglycerol derived from stearic acid and glycerol (B35011), is a versatile and widely utilized compound in both the food and pharmaceutical industries. Its amphiphilic nature, possessing both hydrophilic and lipophilic properties, underpins its efficacy as a premier emulsifier, stabilizer, and texturizing agent. In the realm of food science, it is instrumental in enhancing the quality and shelf-life of a vast array of products, including baked goods, dairy, and confectionery. In the pharmaceutical sector, this compound serves as a critical excipient in various dosage forms, from tablets to topical creams, and is a key component in advanced drug delivery systems such as solid lipid nanoparticles (SLNs). This technical guide provides a comprehensive overview of the core applications of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its functional mechanisms and related biochemical pathways.

Introduction to this compound

This compound, also known as glyceryl monostearate (GMS), is a glycerol ester of stearic acid.[1] It is a white, odorless, and sweet-tasting flaky powder that is hygroscopic.[2] Chemically, it is the glycerol ester of stearic acid.[2] While commercial GMS is often a mixture of monoglycerides (B3428702), with this compound being a key component, its versatile properties make it an indispensable ingredient.[1] Its primary functions stem from its ability to reduce the surface tension between immiscible liquids, such as oil and water, making it an effective emulsifying agent.[3]

Applications in Food Science

In the food industry, this compound is a multifunctional additive that enhances texture, stability, and shelf-life.[4] Its applications span across various food categories.

Bakery Products: Enhancing Texture and Delaying Staling

This compound is widely used in baked goods like bread and cakes to improve dough quality and crumb softness.[5] It acts as a dough conditioner, improving its strength and elasticity, which leads to better volume and a finer crumb structure.[3][6] One of its most critical roles is as an anti-staling agent. Staling is primarily caused by the retrogradation of starch, a process where starch molecules recrystallize, leading to a firmer, drier texture.[7] this compound complexes with starch molecules, hindering this recrystallization process and thereby extending the freshness and shelf-life of baked products.[7]

Dairy Products and Fats: Ensuring Stability and Mouthfeel

In dairy products such as ice cream, this compound is crucial for creating a smooth and creamy texture.[6] It prevents the formation of large ice crystals during freezing and temperature fluctuations, a common issue that leads to a grainy mouthfeel.[3] In products like margarine and spreads, it acts as an emulsifier to prevent the separation of oil and water, ensuring a stable and consistent product.[5]

Confectionery: Controlling Crystallization and Texture

In confectionery items like chocolates and toffees, this compound helps to prevent "fat bloom," an undesirable white film that can appear on the surface due to the recrystallization of fat.[3] It also reduces stickiness in caramels and toffees and contributes to a smoother texture.[3]

Quantitative Data on Food Science Applications

The following table summarizes the quantitative effects of monoglycerides in various food applications.

| Application Area | Product | Parameter Measured | Effect of Monoglyceride Addition | Reference |

| Bakery | Frozen Dough Bread | Fermentation Volume (8 weeks storage) | Increased to 80 mL with 0.6% glycerol monooleate | [8] |

| Frozen Dough Bread | Specific Volume (8 weeks storage) | Increased to 3.48 mL/g with 0.6% glycerol monooleate | [8] | |

| Frozen Dough Bread | Bread Hardness (8 weeks storage) | Reduced to 1.10 N with 0.6% glycerol monooleate | [8] | |

| Dairy | Recombined Dairy Cream (with Micellar Casein) | Emulsion Stability (Phase Separation Time) | Increased from 474s to 4622s with GMS addition | [9] |

| Fats and Oils | Palm Stearin | Crystal Size | Significantly decreased with 4% w/w GMS addition | [10] |

Applications in Pharmaceuticals

In the pharmaceutical industry, this compound is a valuable excipient used in a variety of formulations to enhance stability, control drug release, and facilitate manufacturing.[11]

Solid Dosage Forms: Lubricant and Controlled-Release Agent

In tablet manufacturing, this compound acts as a lubricant, preventing the tablet from sticking to the machinery during production.[5] It can also be used to form sustained-release matrices in tablets and capsules.[12] The lipophilic nature of the GMS matrix can retard the penetration of water, thereby slowing down the dissolution and release of the active pharmaceutical ingredient (API).[13]

Topical Formulations: Emulsifier and Stabilizer

This compound is a common ingredient in creams, ointments, and lotions, where it functions as an emulsifier to create stable oil-in-water or water-in-oil emulsions.[14] This ensures the uniform distribution of the active ingredient and provides a desirable consistency and feel to the product.[14]

Advanced Drug Delivery: Solid Lipid Nanoparticles (SLNs)

A significant application of this compound is in the formulation of Solid Lipid Nanoparticles (SLNs).[15] SLNs are drug delivery systems that can improve the bioavailability of poorly soluble drugs and provide controlled release.[15] this compound serves as the solid lipid core of these nanoparticles, encapsulating the drug.[4]

Quantitative Data on Pharmaceutical Applications

The following table presents quantitative data related to the use of this compound in pharmaceutical formulations.

| Application Area | Formulation | Parameter Measured | Result | Reference |

| Drug Delivery | Ciprofloxacin HCl Sustained Release Matrix Tablet | Drug Release Rate | Retarded with increasing concentration of GMS | [6] |

| Docetaxel-loaded SLNs | Particle Size | Optimized to 100 nm | [15] | |

| Docetaxel-loaded SLNs | In-vitro Drug Release | 68% in 24 hours (controlled release) | [15] | |

| Dibenzoyl Peroxide-loaded SLNs | Particle Size Range | 194.6±5.03 to 406.6±15.2 nm | [4] | |

| Erythromycin-loaded SLNs | Particle Size Range | 220±6.2 to 328.34±2.5 nm | [4] | |

| Triamcinolone Acetonide-loaded SLNs | Particle Size Range | 227.3±2.5 to 480.6±24 nm | [4] |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in this guide. Specific parameters may require optimization based on the sample and equipment.

Texture Profile Analysis (TPA) of Bread

Objective: To quantify the textural properties of bread, such as hardness, springiness, and cohesiveness, and to assess the effect of this compound on staling.

Methodology:

-

Sample Preparation: Bake bread with and without a specified concentration of this compound. After cooling, slice the bread into uniform thicknesses (e.g., 25 mm).[16]

-

Instrumentation: Use a texture analyzer equipped with a cylindrical probe (e.g., 75 mm diameter).[17]

-

Test Parameters:

-

Procedure: Place a bread slice centrally on the instrument's platform. The probe performs a two-cycle compression test.

-

Data Analysis: From the resulting force-time curve, calculate hardness (peak force of the first compression), cohesiveness (ratio of the area of the second peak to the first peak), and springiness (height recovered between compressions).[18] Conduct measurements at different time intervals (e.g., day 1, 3, 5) to evaluate staling.

Measurement of Emulsion Stability

Objective: To determine the ability of this compound to stabilize an oil-in-water emulsion.

Methodology:

-

Emulsion Preparation:

-

Aqueous Phase: Disperse a specified concentration of this compound in deionized water and heat to above its melting point (e.g., 75°C) with stirring.[11]

-

Oil Phase: Heat a suitable oil (e.g., mineral oil) to the same temperature.[11]

-

Emulsification: Gradually add the oil phase to the aqueous phase while homogenizing at high speed for a set duration (e.g., 5-10 minutes).[11]

-

-

Stability Assessment:

-

Visual Observation: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of phase separation (creaming or coalescence) over time.[11]

-

Microscopy: Observe the emulsion under a microscope to assess the droplet size and distribution immediately after preparation and at various time points.

-

Particle Size Analysis: Use a particle size analyzer to quantitatively measure changes in droplet size distribution over time.

-

Preparation of Solid Lipid Nanoparticles (SLNs)

Objective: To formulate drug-loaded SLNs using this compound as the lipid matrix.

Methodology (Hot Melt Encapsulation):

-

Lipid Phase Preparation: Melt this compound at a temperature above its melting point (e.g., 70-80°C). Dissolve the lipophilic drug in the molten lipid.[15]

-

Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Tween 80) to the same temperature.[4]

-

Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.[4]

-

Nanoparticle Formation: Subject the hot emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

-

Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming the SLNs.

-

Characterization: Analyze the SLNs for particle size, polydispersity index, zeta potential, and entrapment efficiency.

Quantification of Starch Retrogradation using Differential Scanning Calorimetry (DSC)

Objective: To measure the extent of starch retrogradation in bread containing this compound.

Methodology:

-

Sample Preparation: Prepare bread with and without this compound. Store the bread for different periods (e.g., 0, 1, 5, 9 days).

-

DSC Sample Preparation: Accurately weigh a small amount of the bread crumb (e.g., 10 mg) into a DSC pan and add a specific amount of water (e.g., 10 µL). Seal the pan hermetically.

-

DSC Analysis:

-

Temperature Program: Heat the sample from a low temperature (e.g., 0°C) to a high temperature (e.g., 100°C) at a constant heating rate (e.g., 10°C/min).

-

Reference: Use an empty sealed pan as a reference.

-

-

Data Analysis: An endothermic peak will be observed in the thermogram, corresponding to the melting of the retrograded starch. The enthalpy of this peak (ΔH), calculated from the peak area, is proportional to the amount of retrograded starch. Compare the ΔH values at different storage times to quantify the rate of retrogradation.

Signaling Pathways and Mechanisms of Action

While this compound is primarily recognized for its physicochemical properties in formulations, the broader class of monoacylglycerols (MAGs) is involved in cellular signaling.

Mechanism of Emulsification

The emulsifying action of this compound is due to its amphiphilic structure. The hydrophilic glycerol "head" is attracted to water, while the lipophilic stearic acid "tail" is attracted to oil. At an oil-water interface, this compound molecules orient themselves to reduce the interfacial tension, allowing for the formation of a stable emulsion.

General Monoacylglycerol Metabolism and Signaling

Monoacylglycerols are intermediates in the breakdown of triglycerides.[2] The enzyme monoacylglycerol lipase (B570770) (MGL) hydrolyzes monoacylglycerols into glycerol and free fatty acids.[2] Certain monoacylglycerols, such as 2-arachidonoylglycerol (B1664049) (2-AG), are well-established endocannabinoid signaling molecules that interact with cannabinoid receptors (CB1 and CB2).[2] While this compound is a substrate for MGL, there is currently no direct evidence to suggest it acts as a primary signaling molecule in the same manner as 2-AG. However, its metabolism can contribute to the pool of fatty acids, which themselves can be precursors for other signaling molecules.[2]

Conclusion

This compound is a highly versatile and functional ingredient with significant applications in both food science and pharmaceuticals. Its ability to act as an emulsifier, stabilizer, and texturizer in food products contributes to improved quality, sensory characteristics, and shelf-life. In the pharmaceutical industry, its role as an excipient and a key component in advanced drug delivery systems highlights its importance in formulation development. While its direct role in cellular signaling is not established, its place within the broader class of bioactive monoacylglycerols warrants further investigation. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and professionals working with this multifaceted compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2-monoacylglycerol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Glycerol Monolaurate (GML) inhibits human T cell signaling and function by disrupting lipid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Gelatinization and Retrogradation of Starches by DSC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bakerpedia.com [bakerpedia.com]

- 18. shimadzu.co.kr [shimadzu.co.kr]

Synthesis of 2-Monostearin from Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles governing the synthesis of 2-monostearin from glycerol (B35011). It is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of the available synthetic routes, experimental methodologies, and key influencing factors. This document explores both chemical and enzymatic pathways, presenting quantitative data in structured tables for clear comparison, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to facilitate comprehension.

Introduction to this compound

This compound, also known as glycerol 2-monostearate, is a monoacylglycerol consisting of a stearic acid molecule esterified to the secondary hydroxyl group of a glycerol backbone. This specific isomer possesses unique physicochemical properties that make it a valuable component in various applications, including pharmaceuticals, food technology, and cosmetics. Its amphiphilic nature allows it to function as an effective emulsifier, stabilizer, and drug delivery vehicle. The selective synthesis of the 2-isomer is of significant interest as it can exhibit different biological and physical properties compared to its 1-isomer counterpart.

Synthetic Pathways

The synthesis of this compound from glycerol can be broadly categorized into two primary approaches: chemical synthesis and enzymatic synthesis. Each pathway offers distinct advantages and disadvantages concerning selectivity, reaction conditions, and environmental impact.

Chemical Synthesis

Chemical synthesis routes typically involve the direct esterification of glycerol with stearic acid or the glycerolysis of tristearin (B179404). These reactions are generally conducted at high temperatures and may employ acidic or basic catalysts to accelerate the reaction rate. However, a significant challenge in chemical synthesis is controlling the regioselectivity, as these methods often yield a mixture of 1-monostearin and this compound, along with di- and triglycerides.

2.1.1. Acid-Catalyzed Esterification

In this method, an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of stearic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by a hydroxyl group of glycerol. The reaction is reversible and driven to completion by the removal of water. While effective in promoting esterification, acid catalysis is generally not regioselective and leads to the formation of a mixture of isomers.

2.1.2. Base-Catalyzed Transesterification (Glycerolysis)

Base-catalyzed glycerolysis involves the reaction of a triglyceride (tristearin) with glycerol in the presence of a base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide. The base deprotonates a hydroxyl group of glycerol, forming a more potent nucleophile (glyceroxide ion) that attacks the carbonyl carbon of the triglyceride's ester linkages. This process is also typically performed at high temperatures and results in a random distribution of acyl groups, leading to a mixture of mono-, di-, and triglycerides, with the monoglyceride fraction containing both 1- and 2-isomers.

Enzymatic Synthesis

Enzymatic synthesis offers a highly regioselective alternative to chemical methods for the production of this compound. Lipases, particularly those with 1,3-regiospecificity, are commonly employed as biocatalysts. These enzymes selectively catalyze the esterification or transesterification at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact.

A common and effective strategy for the high-yield synthesis of 2-monoacylglycerides (2-MAGs) is a two-step enzymatic process.[1] This involves an initial unselective esterification of glycerol and stearic acid to produce tristearin, followed by a highly selective alcoholysis reaction catalyzed by a 1,3-specific lipase (B570770), which cleaves the ester bonds at the sn-1 and sn-3 positions, yielding the desired this compound.[1] Candida antarctica lipase B (CALB) is a versatile enzyme capable of catalyzing both steps of this process.[1]

Quantitative Data on Synthesis Parameters

The yield and selectivity of this compound synthesis are significantly influenced by various reaction parameters. The following tables summarize key quantitative data from different synthetic approaches.

Table 1: Comparison of Chemical Synthesis Methods for Monostearin (B1671896)

| Catalyst | Reactant Ratio (Glycerol:Stearic Acid) | Temperature (°C) | Reaction Time (h) | Monoester Content (%) | Reference |

| Acid Catalyst (0.2%) | 1.2-1.3 : 1 | 180-250 | 2-4 | 40-60 | [2] |

| Sodium Hydroxide | - | High Temperature | - | 40-60 | [2] |

| NaHCO₃-CO₂ | - | 230-260 | 0.4-0.6 | 40-60 (in mixed ester) | [3] |

Table 2: Enzymatic Synthesis of Monostearin

| Enzyme | Reactant Ratio (Glycerol:Stearic Acid) | Temperature (°C) | Solvent | Monoester Yield/Content (%) | Purity (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | 4:1 | - | Acetone | 82.4 (content) | >99 (after purification) | [4] |

| Candida antarctica lipase B (Novozym 435) | - | - | - | 73 (in alcoholysis step) | 95 | [1] |

| Lipozyme 435 | 6:1 (Glycerin:TPSA) | - | - | ~90 (pure alpha-monostearin) | - | [5] |

Experimental Protocols

Two-Step Enzymatic Synthesis of this compound

This protocol is based on the high-yield enzymatic synthesis of 2-monoacylglycerides.[1]

Step 1: Unselective Esterification to Tristearin

-

Combine glycerol and stearic acid in a suitable reactor.

-

Add Candida antarctica lipase B (CalB) as the catalyst.

-

Heat the reaction mixture under vacuum to facilitate the removal of water produced during the reaction.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion to tristearin is achieved. A yield of up to 97% can be reached on a technical scale.[1]

Step 2: sn-1,3-Selective Alcoholysis to this compound

-

To the tristearin produced in Step 1, add a suitable alcohol (e.g., ethanol).

-

Add fresh Candida antarctica lipase B (CalB) to catalyze the alcoholysis reaction.

-

Maintain the reaction at an appropriate temperature with stirring.

-

The lipase will selectively cleave the ester bonds at the sn-1 and sn-3 positions, yielding this compound and fatty acid ethyl esters.

-

Monitor the reaction until completion. Yields of up to 73% for the alcoholysis step have been reported on a technical scale.[1]

Chemical Synthesis of Monostearin (General Procedure)

This protocol describes a general method for producing a mixture of monostearin isomers.

-

Charge a reactor with stearic acid and glycerol at a molar ratio of approximately 1:1.2 to 1:1.3.[2]

-

Add an acid catalyst (e.g., 0.2% p-toluenesulfonic acid) or a base catalyst.[2]

-

Heat the mixture to 180-250°C under a nitrogen atmosphere with constant stirring.[2]

-

Maintain the reaction for 2-4 hours.[2]

-

Cool the reaction mixture rapidly to approximately 100°C.[2]

-

If an acid catalyst was used, neutralize it with an alkali catalyst.[2]

-

The resulting product will be a mixture containing 40-60% monoesters.[2]

Purification of this compound

4.3.1. Molecular Distillation

Molecular distillation is an effective technique for separating monoglycerides (B3428702) from a reaction mixture containing di- and triglycerides, as well as unreacted starting materials.[6] The process is carried out under high vacuum and at elevated temperatures, allowing for the separation of components based on their molecular weights. Monoglycerides, having the lowest molecular weight among the glycerides, will vaporize and be collected as the distillate. This method can significantly increase the purity of the monoglyceride fraction.[7]

4.3.2. Crystallization

Fractional crystallization can be employed to separate 1- and this compound isomers. This method relies on the differences in the crystallization behavior and solubility of the isomers in a given solvent system. A common procedure involves dissolving the mixture of isomers in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce the crystallization of one isomer, which can then be separated by filtration. The choice of solvent is critical for achieving effective separation.[8]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Caption: Chemical Synthesis Pathways to this compound.

Caption: Two-Step Enzymatic Synthesis of this compound.

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound from glycerol can be achieved through both chemical and enzymatic routes. While chemical methods are often simpler to implement, they typically lack regioselectivity, resulting in a mixture of isomers and other byproducts. Enzymatic synthesis, particularly the two-step approach using a 1,3-specific lipase like Candida antarctica lipase B, offers a highly selective and efficient pathway to produce this compound with high purity. The choice of synthetic route will depend on the specific requirements of the application, including desired purity, yield, and environmental considerations. Further optimization of reaction conditions and purification techniques is crucial for the industrial-scale production of high-purity this compound for advanced applications in the pharmaceutical and other high-value sectors.

References

- 1. Solvent effects on lipase-catalyzed esterification of glycerol and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monoglyceride and diglyceride production through lipase-catalyzed glycerolysis and molecular distillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myers-vacuum.com [myers-vacuum.com]

- 8. benchchem.com [benchchem.com]

Unveiling the Thermal Landscape of 2-Monostearin: A Technical Guide to Phase Behavior and Transitions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Monostearin (2-stearoyl-rac-glycerol), a monoacylglycerol comprising stearic acid esterified at the second position of the glycerol (B35011) backbone, plays a crucial role in various scientific and industrial applications, including pharmaceuticals, food science, and material science. Its amphiphilic nature and capacity for self-assembly into various crystalline structures dictate the physical and functional properties of the systems in which it is incorporated. A thorough understanding of its thermal behavior and phase transitions is paramount for controlling product stability, optimizing manufacturing processes, and designing novel drug delivery systems.

This technical guide provides an in-depth exploration of the thermal characteristics and polymorphic transformations of this compound. It consolidates available data on its phase transitions, outlines detailed experimental protocols for its characterization, and presents visual representations of key processes to facilitate a comprehensive understanding for researchers and professionals in the field. It is important to note that much of the available literature focuses on glycerol monostearate (GMS), which is often a mixture of 1-monostearin and this compound. Therefore, some of the presented data is based on GMS and serves as a close approximation for the behavior of pure this compound, with distinctions highlighted where possible.

Polymorphism and Phase Transitions of Monostearin

Monostearin, like other long-chain monoacylglycerols, exhibits complex polymorphic behavior, crystallizing into several different solid forms, each with a unique molecular arrangement and distinct physical properties. The primary polymorphic forms observed are the α (alpha), β' (beta-prime), and β (beta) forms, listed in order of increasing stability. Additionally, a sub-α form is often observed as a metastable intermediate.

The transitions between these polymorphic forms are influenced by factors such as temperature, cooling and heating rates, and the presence of impurities or other components. These transformations are critical as they can significantly impact the texture, stability, and release characteristics of formulations containing this compound.

Description of Polymorphic Forms

-

α-Form: This is the least stable polymorph and is typically formed upon rapid cooling from the melt. It has a hexagonal chain packing and is characterized by a single sharp peak in the wide-angle X-ray diffraction (WAXD) pattern.

-

β'-Form: This form is intermediate in stability and is often desired in applications requiring a smooth texture. It exhibits an orthorhombic perpendicular chain packing.

-

β-Form: The most stable polymorph, the β-form, has a triclinic parallel chain packing. Its formation is kinetically favored at higher temperatures and during slow cooling.

-

Sub-α-Form: This is a metastable form that can appear upon cooling before the transition to the more stable α or β' forms.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data on the phase transitions of monostearin, primarily based on studies of glycerol monostearate (GMS). These values can be considered indicative for this compound but may vary for the pure isomer.

Table 1: Phase Transition Temperatures of Glycerol Monostearate (GMS)

| Polymorphic Form | Transition | Onset Temperature (°C) | Peak Temperature (°C) |

| Sub-α | Melting | 45 - 55 | 50 - 60 |

| α | Melting | 55 - 65 | 60 - 70 |

| β' | Melting | 65 - 75 | 70 - 80 |

| β | Melting | 70 - 80 | 75 - 85 |

Note: The exact transition temperatures can be influenced by the purity of the sample and the experimental conditions, particularly the heating rate.

Table 2: Enthalpy of Fusion for Glycerol Monostearate (GMS) Polymorphs

| Polymorphic Form | Enthalpy of Fusion (ΔHfus) (J/g) |

| α | 130 - 160 |

| β | 180 - 220 |

Note: The enthalpy of fusion is a measure of the energy required to melt the crystalline structure. The higher enthalpy of the β form reflects its greater stability.

Experimental Protocols

A comprehensive understanding of the thermal behavior of this compound relies on precise experimental techniques. The following sections detail the methodologies for the key experiments used in its characterization.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[1]

Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound.

Apparatus: A differential scanning calorimeter equipped with a cooling system.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating.

-

Reference: Use an empty, sealed aluminum pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-